11β-HSD1 Inhibition: Tosyl Derivative Outperforms Unsubstituted Scaffold by >100-Fold
When converted to the adamantan-2-ylamide derivative, the 3-(toluene-4-sulfonyl)-thiazolidine-2-carboxylic acid core yields an 11β-HSD1 inhibitor with an IC50 of 20 nM. This represents a greater than 100-fold increase in potency compared to the analogous derivative lacking the N-sulfonyl group, which exhibits an IC50 of 2,130 nM [1][2]. This dramatic difference underscores the essential role of the tosyl substituent for achieving nanomolar potency in this chemotype.
| Evidence Dimension | Human 11β-HSD1 enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | 20 nM (as adamantan-2-ylamide derivative) |
| Comparator Or Baseline | Thiazolidine-2-carboxylic acid adamantan-2-ylamide (no sulfonyl group): 2,130 nM |
| Quantified Difference | 106.5-fold improvement |
| Conditions | Inhibition of human 11beta-HSD1 expressed in CHO cells after 3 hrs by HTRF cortisol assay [1][2] |
Why This Matters
This data directly demonstrates that sourcing the tosyl derivative is non-negotiable for projects targeting potent 11β-HSD1 inhibition; using the non-sulfonylated scaffold will result in a compound >100-fold less active.
- [1] BindingDB. (2011). BDBM50334695: 3-(Toluene-4-sulfonyl)-thiazolidine-2-carboxylic acid adamantan-2-ylamide. IC50 = 20 nM. Retrieved from http://ww.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50334695 View Source
- [2] BindingDB. (n.d.). BDBM50334690: Thiazolidine-2-carboxylic acid adamantan-2-ylamide hydrochloride. IC50 = 2.13E+3 nM. Retrieved from https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50334690 View Source
